6-Iodo-2-(trifluoromethyl)benzo[d]thiazole
Description
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 6-position and a trifluoromethyl group at the 2-position
Properties
Molecular Formula |
C8H3F3INS |
|---|---|
Molecular Weight |
329.08 g/mol |
IUPAC Name |
6-iodo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F3INS/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H |
InChI Key |
AGJJSLGOMSAQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]thiazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a pre-iodinated benzothiazole ring . This method offers high selectivity and yields, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced with other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but with a bromine atom instead of iodine.
6-Bromo-2-ethyl-1,3-benzothiazole: Features a bromine atom and an ethyl group.
2-Amino-6-(trifluoromethyl)benzothiazole: Contains an amino group at the 2-position.
Uniqueness
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
